molecular formula C6H9Br2N3 B15255884 [(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](methyl)amine

[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](methyl)amine

Cat. No.: B15255884
M. Wt: 282.96 g/mol
InChI Key: YRDYEHSCZXSJCF-UHFFFAOYSA-N
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Description

(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, a methyl group at position 1, and a methylamine group attached to the 2-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

The synthesis of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine typically involves the bromination of 1-methylimidazole followed by the introduction of the methylamine group. One common method involves the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 4,5-dibromo-1-methylimidazole. This intermediate is then reacted with formaldehyde and methylamine under controlled conditions to produce the target compound .

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted imidazole derivatives with potential biological activities .

Scientific Research Applications

(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties.

    Industry: In the industrial sector, the compound is used in the formulation of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal enzymatic functions. For example, it may inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .

Properties

Molecular Formula

C6H9Br2N3

Molecular Weight

282.96 g/mol

IUPAC Name

1-(4,5-dibromo-1-methylimidazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C6H9Br2N3/c1-9-3-4-10-5(7)6(8)11(4)2/h9H,3H2,1-2H3

InChI Key

YRDYEHSCZXSJCF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=C(N1C)Br)Br

Origin of Product

United States

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